7-(Trimethylsilyl)hept-5-enenitrile
Description
7-(Trimethylsilyl)hept-5-enenitrile is a nitrile-functionalized organosilicon compound characterized by a hept-5-enenitrile backbone with a trimethylsilyl (TMS) group at the 7-position. The nitrile group (-C≡N) confers reactivity typical of cyano compounds, such as participation in nucleophilic additions or cyclization reactions, while the TMS group enhances hydrophobicity and can act as a protective moiety in synthetic pathways.
Properties
CAS No. |
176647-20-4 |
|---|---|
Molecular Formula |
C10H19NSi |
Molecular Weight |
181.35 g/mol |
IUPAC Name |
7-trimethylsilylhept-5-enenitrile |
InChI |
InChI=1S/C10H19NSi/c1-12(2,3)10-8-6-4-5-7-9-11/h6,8H,4-5,7,10H2,1-3H3 |
InChI Key |
FUPQWABSPWXMHG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC=CCCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trimethylsilyl)hept-5-enenitrile typically involves the reaction of hept-5-enenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Hept-5-enenitrile+Trimethylsilyl chloride→7-(Trimethylsilyl)hept-5-enenitrile+HCl
Industrial Production Methods
While specific industrial production methods for 7-(Trimethylsilyl)hept-5-enenitrile are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(Trimethylsilyl)hept-5-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-(Trimethylsilyl)hept-5-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Trimethylsilyl)hept-5-enenitrile involves its reactivity due to the presence of the trimethylsilyl group and the nitrile functionality. The trimethylsilyl group can stabilize reactive intermediates, while the nitrile group can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 7-(Trimethylsilyl)hept-5-enenitrile with structurally related compounds from the evidence:
*Inferred structure based on naming conventions and analogs.
Key Observations:
- Nitrile vs. Other Functional Groups : The nitrile in 7-(Trimethylsilyl)hept-5-enenitrile contrasts with the oxazole (compound 112, ), aldehyde ( compound, ), and ester ( compound, ). Nitriles are versatile in forming amines, amides, or tetrazoles, whereas oxazoles and esters participate in cycloadditions or hydrolysis.
- Silyl Group Effects : The TMS group is less sterically demanding than tert-butyldimethylsilyl (TBS) in compounds, making it easier to remove under mild acidic conditions . This property is critical in protective group strategies.
Reactivity and Stability
- Nitrile Reactivity : The nitrile group in the target compound can undergo hydrolysis to carboxylic acids or reduction to amines, whereas the oxazole in compound 112 may participate in electrophilic substitutions .
- Silyl Group Stability : TMS groups are labile under acidic or fluoride conditions, whereas TBS groups () require stronger conditions for cleavage, impacting their utility in multi-step syntheses .
- Thermal Stability : Alkenes in all compounds (e.g., hept-5-enenitrile backbone) may undergo isomerization or Diels-Alder reactions, with steric bulk (e.g., mesityl in ) reducing such tendencies.
Analytical and Physical Properties
- Chromatographic Behavior : Trimethylsilyl derivatives (e.g., ’s cholesterol metabolites ) are often analyzed via GC-MS after derivatization. The target compound’s volatility and hydrophobicity would favor similar methods.
- Solubility : The TMS group enhances organic phase solubility, contrasting with the sodium adduct of compound 112, which may exhibit aqueous solubility .
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